molecular formula C8H8BrN3 B11731438 6-Bromo-1-methyl-1H-indazol-5-amine

6-Bromo-1-methyl-1H-indazol-5-amine

Cat. No.: B11731438
M. Wt: 226.07 g/mol
InChI Key: XYHIAQOJNSIPRJ-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with a bromine atom at the 6th position and a methyl group at the 1st position, has unique properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-1H-indazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which employs oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic schemes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and the ability to produce the compound in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazoles.

Scientific Research Applications

6-Bromo-1-methyl-1H-indazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-methyl-1H-indazol-5-amine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Bromo-1-methyl-1H-indazol-5-amine is a derivative of indazole known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The IUPAC name for this compound indicates a bromine substituent at the 6-position and an amino group at the 5-position of the indazole ring. The molecular formula is C8H8BrN3, and its structure is illustrated below:

Structure C8H8BrN3\text{Structure }\text{C}_8\text{H}_8\text{BrN}_3

Research indicates that this compound exhibits several mechanisms of action:

1. Anticancer Activity
Studies have shown that indazole derivatives, including this compound, can inhibit cancer cell proliferation. The compound's mechanism involves the inhibition of specific kinases that are crucial for tumor growth and survival. For instance, it has been suggested that this compound may target pathways associated with cell cycle regulation and apoptosis.

2. Enzyme Inhibition
The compound has demonstrated significant inhibitory effects on various enzymes, including carbonic anhydrase (CA) isoenzymes. Inhibitory activity against these enzymes can lead to therapeutic effects in conditions like glaucoma and certain types of cancer .

Biological Activity Summary Table

Biological Activity Mechanism Reference
AnticancerInhibition of kinase pathways
Enzyme InhibitionInhibition of carbonic anhydrase
AntimicrobialPotential activity against bacteria
NeuroprotectivePossible cholinesterase inhibition

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

In vitro assays revealed that this compound exhibited potent inhibitory activity against human carbonic anhydrase isoforms I and II. The compound's Ki values were significantly lower than those of established inhibitors, indicating its potential as a lead compound for developing new enzyme inhibitors .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-1-methylindazol-5-amine

InChI

InChI=1S/C8H8BrN3/c1-12-8-3-6(9)7(10)2-5(8)4-11-12/h2-4H,10H2,1H3

InChI Key

XYHIAQOJNSIPRJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)N)Br

Origin of Product

United States

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